N-(1H-indol-4-ylmethyl)-2-phenylethanamine
CAS No.: 944897-34-1
Cat. No.: VC13352276
Molecular Formula: C17H18N2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944897-34-1 |
|---|---|
| Molecular Formula | C17H18N2 |
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | N-(1H-indol-4-ylmethyl)-2-phenylethanamine |
| Standard InChI | InChI=1S/C17H18N2/c1-2-5-14(6-3-1)9-11-18-13-15-7-4-8-17-16(15)10-12-19-17/h1-8,10,12,18-19H,9,11,13H2 |
| Standard InChI Key | LXRFWIPPPOAGEN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2 |
Introduction
N-(1H-indol-4-ylmethyl)-2-phenylethanamine is a complex organic compound with the molecular formula C17H18N2. It belongs to a class of compounds that combine indole and phenylethylamine moieties, which are of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Synthesis Methods
While specific synthesis methods for N-(1H-indol-4-ylmethyl)-2-phenylethanamine are not widely documented, compounds with similar structures can often be synthesized using reactions like the Mannich reaction or aminomethylation processes. For instance, ultrasound-promoted N-aminomethylation of indoles can be achieved using sodium hydride and dichloromethane as a C1 donor source .
Potential Synthesis Route
A potential synthesis route could involve the reaction of indole-4-carbaldehyde with 2-phenylethylamine under reductive amination conditions. This method would require careful control of reaction conditions to achieve the desired product.
Potential Applications
-
Pharmacological Activity: Given its structure, this compound might exhibit activity related to neurotransmitter modulation or other biological pathways.
-
Chemical Reactivity: The indole and phenylethylamine parts of the molecule could participate in various chemical reactions, such as nucleophilic substitutions or additions.
Analytical Data
Analytical data for N-(1H-indol-4-ylmethyl)-2-phenylethanamine would typically include spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Spectroscopic Analysis
| Spectroscopic Method | Expected Data |
|---|---|
| 1H NMR | Signals corresponding to the aromatic protons of both the indole and phenyl rings, as well as the methylene and ethyl groups. |
| 13C NMR | Resonances for the aromatic carbons, methylene carbons, and other aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak at m/z = 254 (M+H)+ for the protonated form. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume